ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzene sulfonyl chloride.
Esterification: The carboxylate group is introduced through an esterification reaction with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the bromophenyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Ethyl 3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Properties
Molecular Formula |
C12H12BrN3O4S |
---|---|
Molecular Weight |
374.21 g/mol |
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12BrN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3,(H,14,15) |
InChI Key |
JHMDDIAPPFOJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.